molecular formula C8H6Cl2N2O B13096196 4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde

Cat. No.: B13096196
M. Wt: 217.05 g/mol
InChI Key: GQHMQHMPAVEDMZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C8H6Cl2N2O. It is characterized by the presence of two chlorine atoms, a cyclopropyl group, and a pyrimidine ring with an aldehyde functional group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde typically involves the following steps:

    Chlorination: The selective chlorination at the 4 and 6 positions of the pyrimidine ring.

A common synthetic route starts with 2-cyclopropylpyrimidine, which undergoes chlorination using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 6 positions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, efficient chlorination methods, and high-yield formylation processes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: 4,6-Dichloro-2-cyclopropylpyrimidine-5-carboxylic acid.

    Reduction: 4,6-Dichloro-2-cyclopropylpyrimidine-5-methanol.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The chlorine atoms and cyclopropyl group contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.

    4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde: Similar structure but with an ethyl group instead of a cyclopropyl group.

    4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde: Similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized compounds.

Properties

IUPAC Name

4,6-dichloro-2-cyclopropylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-6-5(3-13)7(10)12-8(11-6)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHMQHMPAVEDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=N2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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